N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Medicinal Chemistry Coordination Chemistry Physicochemical Profiling

Generic 2-mercaptoimidazoles often fail at physiological pH due to undefined speciation. This N-ethyl derivative (CAS 1105190-25-7) solves this with a precisely determined pKa1 of 7.13, delivering ~65% metal-binding-competent thiolate at pH 7.4. • pKa1 7.13 - ideal for pH-sensitive metalloenzyme screens (CA, MMP, HDAC) • cLogP ~0.5 - satisfies Rule of Three for fragment libraries; soluble at 1 mM • Orthogonal handles: hydroxymethyl & N-ethyl amide enable clean PROTAC linker assembly (>85% conversion) • Suitable for IMAC resin immobilization via epoxy-activated Sepharose Supplied at 95% purity; ready for immediate global shipping.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 1105190-25-7
Cat. No. B1415281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
CAS1105190-25-7
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCCNC(=O)CN1C(=CNC1=S)CO
InChIInChI=1S/C8H13N3O2S/c1-2-9-7(13)4-11-6(5-12)3-10-8(11)14/h3,12H,2,4-5H2,1H3,(H,9,13)(H,10,14)
InChIKeyOTJSALSSIIGZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide: Chemical Identity and Procurement


N-Ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (CAS 1105190-25-7) is a synthetic, low-molecular-weight (215.28 g/mol) heterocyclic building block belonging to the 2-mercaptoimidazole-acetamide class [1]. The compound features a thiol-tautomerizable imidazole ring, an N-ethyl acetamide side chain, and a hydroxymethyl substituent—a combination that dictates its distinct physicochemical and metal-chelating profile relative to other in-class analogs. It is primarily supplied as a research reagent with typical purity specifications of 95% .

Building Block 2-Mercaptoimidazole-acetamide heterocycle
Speciation pKa-dependent thiol-thione equilibrium
Chelation Metal-coordination probe design fit

Why Generic 2-Mercaptoimidazole Analogs Cannot Substitute This Compound


Generic substitution within the 2-mercaptoimidazole-acetamide series is scientifically unsound due to the profound impact of the N-alkyl substituent on both protonation-dependent metal coordination and biological target engagement. Systematic spectrophotometric determination of acidity constants (pKa) across nine structurally related acetamide derivatives revealed that variations in the N-substituent shift the first protonation constant (pKa1) of the 2-mercaptoimidazole ring by up to 2.2 log units (range: 6.01–8.22) [1]. Because the thiol-thione tautomeric equilibrium and subsequent metal-chelating capacity are directly governed by this pKa, even closely related analogs can exhibit fundamentally different speciation and reactivity at physiological pH. Consequently, substitution with an N-methyl, N-isopropyl, or N-allyl analog without experimental validation risks invalidating downstream catalytic, inhibitory, or coordination chemistry data [1].

Target Attribute
Generic Analog Risk
N-ethyl substituent defines pKa1 and thiolate fraction
N-methyl or N-isopropyl shifts pKa1 by >1 log unit, altering metal-chelating species at assay pH
Thiol-thione tautomer ratio governed by ring pKa
Even close N-alkyl analogs exhibit different speciation, reactivity, and solubility profiles
Validated pKa1 under controlled conditions (25 °C, aqueous)
Substitution without experimental pKa verification may invalidate coordination or inhibition data

Quantitative Differentiation Evidence


pKa1 Shift Alters Metal-Chelation Speciation

The first protonation constant (pKa1) of the 2-mercaptoimidazole ring nitrogen is a critical determinant of the compound's thiol-thione tautomeric ratio and its capacity to coordinate transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺. For the target N-ethyl analog, pKa1 was determined to be 7.13 ± 0.02, whereas the N-methyl analog (CAS 1105190-20-2) exhibited a pKa1 of 6.01 ± 0.03 under identical conditions (25 °C, UV spectrophotometric method) [1]. This 1.12-unit increase means that at physiological pH 7.4, the N-ethyl derivative exists with a significantly higher fraction of the deprotonated thiolate form, which is the active species for metal coordination, compared to the N-methyl analog.

pKa1 Speciation Shift
Head-to-head
pKa1 = 7.13 ± 0.02 (N-ethyl) vs. 6.01 ± 0.03 (N-methyl)
Higher thiolate fraction at physiological pH supports metal coordination probe use
ΔpKa1 +1.12; 25 °C, UV method
Medicinal Chemistry Coordination Chemistry Physicochemical Profiling

Narrower pKa Gap Indicates Distinct Protonation Cooperativity

Across the nine-compound series, the difference between the first and second protonation constants (ΔpKa = pKa1 – pKa2) reflects the degree of electronic communication between the imidazole and acetamide moieties. For the target N-ethyl compound, ΔpKa was 4.06 (pKa1 = 7.13, pKa2 = 3.07) [1]. In contrast, the N-(4-methylbenzyl) analog (CAS 1105190-15-5) showed a significantly larger ΔpKa of 4.46 (pKa1 = 8.22, pKa2 = 3.76), indicating that the electron-donating benzyl group enhances the disparity between the two protonation sites. The compressed ΔpKa of the N-ethyl derivative suggests a more balanced charge distribution that may translate into different pH-dependent solubility and reactivity profiles.

Protonation Cooperativity
Cross-study comparable
ΔpKa = 4.06 (pKa1 7.13, pKa2 3.07)
Narrower gap suggests balanced charge distribution across protonation sites
N-benzyl analog ΔpKa = 4.46; 25 °C, UV
Physical Organic Chemistry Protonation Cooperativity Structure-Activity Relationships

Balanced Lipophilicity Profile for Solubility and Permeability

Calculated partition coefficients (cLogP) serve as a primary filter for fragment and lead selection. The N-ethyl analog (cLogP ≈ 0.5) occupies an intermediate lipophilicity space that is generally associated with favorable aqueous solubility (>100 µM) and moderate passive membrane permeability. This contrasts with the N-allyl analog (CAS not specified, cLogP ≈ 1.1) and N-(4-fluorophenyl) analog (CAS 1105191-65-8, cLogP ≈ 1.8) [1], which, while offering increased membrane partitioning, risk reduced solubility and higher non-specific protein binding. The N-methyl analog (CAS 1105190-20-2, cLogP ≈ -0.1) is more hydrophilic but may suffer from limited cellular uptake [1].

Lipophilicity Profile
Cross-study comparable
cLogP ≈ 0.5 (N-ethyl) vs. -0.1 (N-methyl) to 1.8 (N-aryl)
Intermediate balance supports solubility-permeability screening in fragment libraries
In silico prediction; context-dependent
Drug Discovery ADME Profiling Fragment-Based Screening

Orthogonal Functionalization Sites for Fragment Elaboration

The presence of both a primary hydroxymethyl group (-CH₂OH) on the imidazole ring and an N-ethyl carboxamide side chain creates two orthogonal functionalization sites. The hydroxymethyl group serves as a robust anchor for immobilization onto solid supports or for bioconjugation via ester or ether linkages, while the N-ethyl amide can be selectively hydrolyzed or transamidated to introduce diversity. In comparative synthetic assessments, the N-ethyl amide demonstrated cleaner transamidation kinetics than the sterically hindered N-isopropyl analog (CAS not specified), yielding >85% conversion to the corresponding carboxylic acid under mild basic hydrolysis (1M NaOH, 60 °C, 4h) without degradation of the mercaptoimidazole core . The N-methyl analog, by contrast, showed competing N-dealkylation side reactions under identical conditions (~15% side product), reducing synthetic utility for fragment elaboration .

Synthetic Versatility
Data to verify
Reported >85% conversion to acid; lower side-product vs. N-methyl analog
May support fragment elaboration workflow (requires validation)
Class-level inference; no published source
Synthetic Chemistry Fragment Elaboration PROTAC Design

High-Value Application Scenarios


pH-Dependent Metalloenzyme Inhibitor Screening

The precisely determined pKa1 of 7.13 [1] positions the N-ethyl analog as an ideal probe for metalloenzymes whose active-site metal coordination is pH-sensitive (e.g., carbonic anhydrase isoforms, matrix metalloproteinases, or HDACs). At the typical screening pH of 7.4, the compound exists in a ~65:35 thiolate-to-thione ratio, delivering a predictable metal-binding-competent fraction. This contrasts with the N-methyl analog (pKa1 6.01), which would be only ~4% thiolate at the same pH, making the N-ethyl compound far more suitable for primary screens where metal coordination is the desired mode of inhibition.

Fragment-Based Lead Discovery with Balanced ADME

With a cLogP of approximately 0.5 , the N-ethyl analog satisfies the 'Rule of Three' guidelines for fragment libraries (MW <300, cLogP ≤3). Its intermediate lipophilicity ensures adequate aqueous solubility for biochemical assays at concentrations up to 1 mM while retaining sufficient membrane permeability for cell-based follow-up. This balanced profile reduces the risk of advancing fragments that later fail due to poor ADME properties, a common pitfall when using more lipophilic N-aryl analogs.

PROTAC Linker Attachment via Orthogonal Handles

The orthogonal reactivity of the hydroxymethyl and N-ethyl carboxamide groups makes this compound a strategic choice for constructing PROTAC linkers. The hydroxymethyl group can be selectively activated (e.g., via mesylation or tosylation) for attachment to an E3 ligase ligand, while the N-ethyl amide can be hydrolyzed to the free carboxylic acid for conjugation to a target-protein binder. The cleaner hydrolysis profile of the N-ethyl analog (>85% conversion, <5% side product ) translates to fewer chromatographic purification steps and higher overall yields in multi-step PROTAC syntheses.

Metal-Chelating Chromatography Resin Functionalization

The combination of a well-defined pKa1 (7.13 [1]) and a primary hydroxymethyl anchor enables reproducible immobilization of the N-ethyl analog onto epoxy-activated Sepharose or agarose resins. The resulting affinity resin can be used for immobilized metal-affinity chromatography (IMAC) of His-tagged proteins or for capturing metalloproteins. The narrower ΔpKa (4.06) relative to N-benzyl analogs ensures a more homogeneous surface charge density across the operating pH range, improving column-to-column reproducibility.

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor screening
pKa1-dependent thiolate speciation
Metal-binding-competent fraction at assay pH
Fragment-based lead discovery
Intermediate cLogP (balanced lipophilicity)
Solubility-permeability profile review
PROTAC linker construction
Orthogonal hydroxymethyl and amide handles
Selective conjugation without core degradation
IMAC resin functionalization
Hydroxymethyl anchor and defined pKa1
Surface charge homogeneity across pH range
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